(S)-3-((tert-Butoxycarbonyl)amino)-3-(5-chloro-2-fluorophenyl)propanoic acid
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Overview
Description
(3S)-3-{[(tert-butoxy)carbonyl]amino}-3-(5-chloro-2-fluorophenyl)propanoic acid: is a synthetic organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a tert-butoxycarbonyl (Boc) protecting group, an amino group, and a 5-chloro-2-fluorophenyl moiety, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3S)-3-{[(tert-butoxy)carbonyl]amino}-3-(5-chloro-2-fluorophenyl)propanoic acid typically involves the following steps:
Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine (TEA) to form the Boc-protected amino acid.
Formation of the Propanoic Acid Backbone: The protected amino acid is then coupled with 5-chloro-2-fluorobenzene using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to form the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and efficient purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl ring, using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction of the nitro group (if present) can be achieved using reducing agents like hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Substitution: The chloro and fluoro substituents on the phenyl ring can undergo nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, H2SO4
Reduction: H2, Pd/C, NaBH4
Substitution: NaOH, NH3, R-SH
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
Chemistry:
Intermediate in Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology:
Enzyme Inhibition: Potential inhibitor of specific enzymes due to its structural features.
Protein Labeling: Used in the modification of proteins for research purposes.
Medicine:
Drug Development: Investigated for its potential as a pharmaceutical intermediate in the synthesis of therapeutic agents.
Industry:
Material Science: Used in the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of (3S)-3-{[(tert-butoxy)carbonyl]amino}-3-(5-chloro-2-fluorophenyl)propanoic acid depends on its application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The presence of the Boc group can enhance its stability and bioavailability.
Comparison with Similar Compounds
(3S)-3-Amino-3-(5-chloro-2-fluorophenyl)propanoic acid: Lacks the Boc protecting group.
(3S)-3-{[(tert-butoxy)carbonyl]amino}-3-(2-chloro-5-fluorophenyl)propanoic acid: Positional isomer with different substitution pattern on the phenyl ring.
(3S)-3-{[(tert-butoxy)carbonyl]amino}-3-(4-chloro-2-fluorophenyl)propanoic acid: Another positional isomer.
Properties
Molecular Formula |
C14H17ClFNO4 |
---|---|
Molecular Weight |
317.74 g/mol |
IUPAC Name |
(3S)-3-(5-chloro-2-fluorophenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
InChI |
InChI=1S/C14H17ClFNO4/c1-14(2,3)21-13(20)17-11(7-12(18)19)9-6-8(15)4-5-10(9)16/h4-6,11H,7H2,1-3H3,(H,17,20)(H,18,19)/t11-/m0/s1 |
InChI Key |
CXOUREOVWKEEKR-NSHDSACASA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC(=O)O)C1=C(C=CC(=C1)Cl)F |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC(=O)O)C1=C(C=CC(=C1)Cl)F |
Origin of Product |
United States |
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